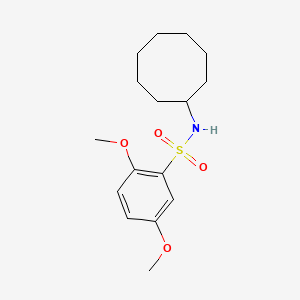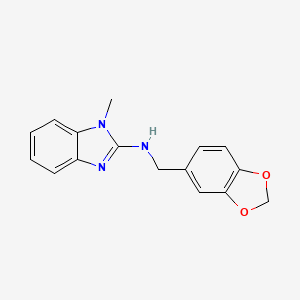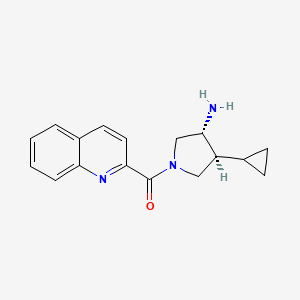
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as Nifurtimox, is an anti-parasitic drug that is used to treat Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This drug was first synthesized in the 1960s and has since been used as a primary treatment for Chagas disease in many countries.
作用機序
The exact mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione generates reactive oxygen species (ROS) that cause oxidative damage to the parasite's DNA, leading to its death. The drug also inhibits the activity of the parasite's electron transport chain, which is essential for its survival.
Biochemical and Physiological Effects:
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects on the human body. It has been reported to cause oxidative stress, which can lead to DNA damage and cell death. It can also cause mitochondrial dysfunction, which can lead to apoptosis or programmed cell death. 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have immunosuppressive effects, which can lead to increased susceptibility to infections.
実験室実験の利点と制限
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also a potent anti-parasitic drug, making it a useful tool for studying parasitic diseases. However, 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several limitations. It is highly toxic and can cause severe side effects in humans. Therefore, caution must be exercised when handling and using this drug in lab experiments.
将来の方向性
There are several future directions for the study of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Further studies are also needed to fully understand the mechanism of action of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione and to develop safer and more effective drugs for the treatment of Chagas disease.
合成法
The synthesis of 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 5-nitroisatin with 2-amino-5-chloropyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in its pure form.
科学的研究の応用
2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In addition, recent studies have shown that 2-(5-chloro-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has anti-cancer properties and can be used to treat various types of cancer. It has also been studied for its potential use in the treatment of other parasitic diseases such as leishmaniasis and malaria.
特性
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-7-1-4-11(15-6-7)16-12(18)9-3-2-8(17(20)21)5-10(9)13(16)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDXSFYUWDXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)





![(3R*,4R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B5684233.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684255.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)